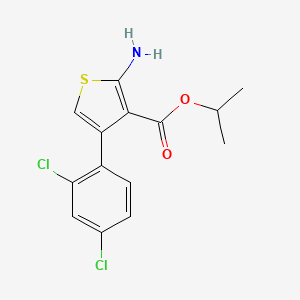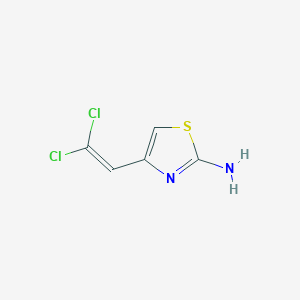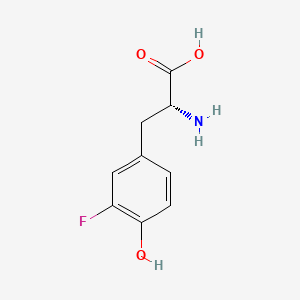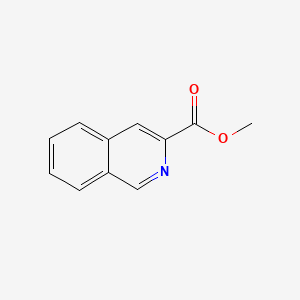
4-(2-メチル-1,3-チアゾール-4-イル)アニリン
説明
The compound "3-(2-Methyl-1,3-thiazol-4-yl)aniline" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular compound is characterized by the presence of an aniline group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various chemical reactions. In the case of 5-acetyl-4-methyl-2-(substituted anilino)thiazole, the process begins with the refluxing of substituted aniline with aqueous HCl and NH_4SCN to yield substituted phenylthiourea. This intermediate then reacts with 3-bromo-2,4-pentanedione in acetone to form the thiazolone compound with moderate yields ranging from 61.0% to 69.1% . Another related compound, 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, is synthesized through the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone . These methods demonstrate the versatility in the synthesis of thiazole derivatives, which can be tailored to produce a wide range of compounds with varying substituents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial in determining their biological activity. For instance, the crystal structure of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was determined to be monoclinic with specific cell dimensions, and the compound was found to crystallize in the space group P21/c . The detailed molecular structure is essential for understanding the interaction of these compounds with biological targets, such as enzymes or receptors.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions that are central to their biological activity. The study of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as CDK inhibitors involved the optimization of their potency through structure-guided design and structure-activity relationship (SAR) analysis . These compounds act as ATP-antagonistic inhibitors, and their biochemical SARs are rationalized through X-ray crystallography of the analogues in complex with CDK2 . This analysis is indicative of the complex chemical interactions that thiazole derivatives can engage in within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystallographic data of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole provides insights into its density and molecular geometry, which can affect its reactivity and interaction with other molecules . These properties are important for the practical application of thiazole derivatives in pharmaceuticals, where solubility and stability can impact the efficacy and shelf-life of the drug.
科学的研究の応用
抗酸化活性
「4-(2-メチル-1,3-チアゾール-4-イル)アニリン」を含むチアゾール誘導体は、抗酸化活性を示すことが判明しています 。これは、心血管疾患、神経変性疾患、癌など、酸化ストレスによって引き起こされる病気の治療に役立つ可能性があります。
鎮痛および抗炎症活性
一部のチアゾール誘導体は、有意な鎮痛および抗炎症活性を示しています 。 これは、「4-(2-メチル-1,3-チアゾール-4-イル)アニリン」が、新しい鎮痛および抗炎症薬の開発に役立つ可能性があることを示唆しています 。
抗菌活性
チアゾール誘導体は抗菌活性を示し、新しい抗菌薬の開発のための潜在的な候補となっています 。
抗真菌活性
チアゾール化合物は、抗真菌特性を持つことが判明しています 。これは、「4-(2-メチル-1,3-チアゾール-4-イル)アニリン」が、新しい抗真菌薬の開発に使用できることを示唆しています。
抗ウイルス活性
チアゾール誘導体は抗ウイルス活性を示しています 。これは、「4-(2-メチル-1,3-チアゾール-4-イル)アニリン」が、新しい抗ウイルス薬の開発に使用できる可能性があることを示しています。
抗腫瘍または細胞毒性活性
チアゾール誘導体は、抗腫瘍または細胞毒性活性を示しています 。 これは、「4-(2-メチル-1,3-チアゾール-4-イル)アニリン」が、新しい抗腫瘍または細胞毒性薬の開発に使用できる可能性があることを示唆しています 。
神経保護活性
チアゾール誘導体は神経保護活性を示しています 。これは、「4-(2-メチル-1,3-チアゾール-4-イル)アニリン」が、新しい神経保護薬の開発に使用できる可能性があることを示唆しています。
除草活性
「4-(2-メチル-1,3-チアゾール-4-イル)アニリン」とは直接関係ありませんが、一部のチアゾール誘導体は除草活性を示しています 。これは、「4-(2-メチル-1,3-チアゾール-4-イル)アニリン」が、新しい除草剤の開発に使用できる可能性があることを示唆しています。
作用機序
- The primary targets of 3-(2-Methyl-1,3-thiazol-4-yl)aniline are not explicitly mentioned in the available literature. However, thiazoles, the class of compounds to which it belongs, have diverse biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
- Thiazoles often act by modulating enzymes, receptors, or cellular processes. For example, some thiazoles inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
特性
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHZPWZSSBCSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353062 | |
| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89250-34-0 | |
| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methyl-thiazol-4-yl)-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)








![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)

